

# The Pharmacodynamics of Inhaled AZD8848: A Technical Guide

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## Compound of Interest

Compound Name: AZD8848

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## Introduction

**AZD8848** is a potent and selective Toll-like receptor 7 (TLR7) agonist developed as an inhaled "antedrug" for the treatment of allergic asthma. This technical guide provides an in-depth overview of the pharmacodynamics of **AZD8848**, detailing its mechanism of action, preclinical and clinical effects, and the experimental protocols used in its evaluation. The antedrug concept is central to the design of **AZD8848**; it is a metabolically labile ester that is highly potent at the site of administration (the lung) but is rapidly hydrolyzed by plasma esterases to a significantly less active carboxylic acid metabolite upon entering systemic circulation.<sup>[1]</sup> This design aims to maximize local therapeutic effects while minimizing systemic adverse events often associated with TLR7 agonists.<sup>[1][2]</sup>

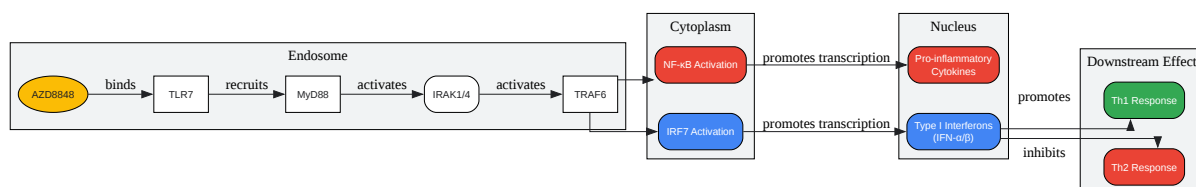
## Mechanism of Action: TLR7 Agonism in the Airways

**AZD8848** exerts its effects by activating TLR7, a pattern recognition receptor primarily expressed on the endosomal membranes of various immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and macrophages.<sup>[2][3]</sup> As a TLR7 agonist, **AZD8848** mimics viral single-stranded RNA, triggering a downstream signaling cascade that shifts the immune response from a T-helper type 2 (Th2) dominant phenotype, characteristic of allergic asthma, towards a T-helper type 1 (Th1) response.

Upon binding to TLR7, **AZD8848** initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the formation of a complex with IL-1 receptor-associated kinases (IRAKs), particularly IRAK1 and IRAK4, and subsequent interaction with TNF receptor-associated factor 6 (TRAF6). This signaling cascade culminates in the activation of two key transcription factors:

- Nuclear Factor-kappa B (NF-κB): Promotes the transcription of pro-inflammatory cytokines.
- Interferon Regulatory Factor 7 (IRF7): Drives the production of type I interferons (IFN-α/β).

The upregulation of type I interferons is crucial for the therapeutic effect of **AZD8848** in asthma. IFNs can suppress Th2 cytokine production (e.g., IL-4, IL-5, IL-13), thereby reducing eosinophilic inflammation, mucus production, and airway hyperresponsiveness (AHR), which are hallmarks of allergic asthma.



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**Caption:** AZD8848-induced TLR7 signaling pathway.

## Preclinical Pharmacodynamics

### In Vitro Studies

The potency and selectivity of **AZD8848** were characterized in a variety of in vitro assays.

Table 1: In Vitro Activity of **AZD8848** and its Metabolite

Assay	Cell Type	Parameter	AZD8848 EC50/IC50 (nM)	Metabolite (AZ12432045) EC50/IC50 (nM)
TLR7 Reporter Assay	HEK293 cells	NF-κB activation	~1	>100
IFN-α Production	Human PBMCs	IFN-α release	4	>1000
IL-5 Inhibition	PHA-stimulated human PBMCs	IL-5 release	0.2 - 1.0	>1000
TLR8 Activity	-	-	No activity up to 10 μM	Not reported

Data compiled from Delaney et al., 2016.

- TLR7 Reporter Gene Assay:
  - Human embryonic kidney (HEK) 293 cells were engineered to express human TLR7.
  - Cells were co-transfected with a reporter gene construct, typically NF-κB linked to a secreted alkaline phosphatase (SEAP) or luciferase gene.
  - Cells were incubated with varying concentrations of **AZD8848** or its metabolite.
  - Reporter gene expression was quantified as a measure of TLR7 activation.
- Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs):
  - PBMCs were isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
  - Cells were cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
  - For IFN-α induction, PBMCs were stimulated with various concentrations of **AZD8848** for 24 hours.

- For IL-5 inhibition, PBMCs were stimulated with phytohemagglutinin (PHA) in the presence of varying concentrations of **AZD8848** for 48 hours.
- Supernatants were collected, and cytokine concentrations were measured by enzyme-linked immunosorbent assay (ELISA) or multiplex bead array.

## In Vivo Studies (Ovalbumin-Sensitized Brown Norway Rat Model)

The efficacy of **AZD8848** was evaluated in a Brown Norway rat model of allergic asthma, which is known to exhibit a strong Th2-type response to allergens.

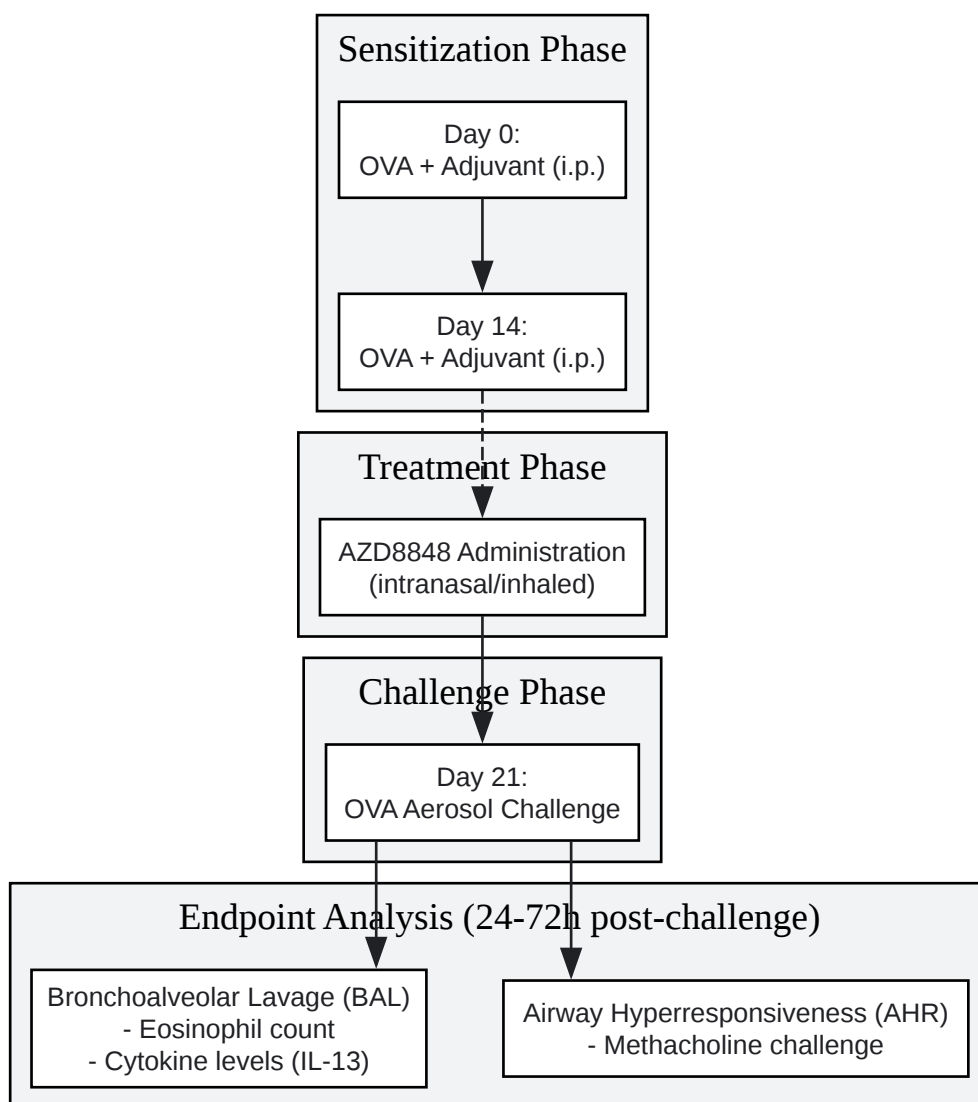
Table 2: In Vivo Efficacy of **AZD8848** in a Rat Model of Allergic Asthma

Treatment Regimen	Endpoint	Effect of AZD8848
Acute Dosing (24h pre- and post-challenge)	Bronchoalveolar Lavage (BAL) Eosinophilia	Significant inhibition
BAL IL-13 Levels	Significant inhibition	
Chronic Dosing (8 weekly doses)	BAL Eosinophilia (26 days post-last dose)	Sustained significant inhibition
BAL IL-13 Levels (26 days post-last dose)	Sustained significant inhibition	

Data compiled from Delaney et al., 2016.

- Sensitization: Male Brown Norway rats were sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on days 0 and 14.
- Drug Administration: **AZD8848** was administered intranasally or via inhalation at specified doses and time points relative to the allergen challenge.
- Allergen Challenge: On day 21, rats were challenged with an aerosolized solution of OVA.
- Endpoint Analysis (24-72 hours post-challenge):

- Bronchoalveolar Lavage (BAL): The lungs were lavaged with saline. The BAL fluid was collected to determine total and differential cell counts (specifically eosinophils) and cytokine levels (e.g., IL-13) by ELISA.
- Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine was measured using whole-body plethysmography to assess changes in airway resistance and compliance.



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**Caption:** Experimental workflow for the ovalbumin-sensitized rat model.

## Clinical Pharmacodynamics

The pharmacodynamic effects of inhaled **AZD8848** have been investigated in healthy volunteers and patients with mild allergic asthma.

### Study in Healthy Volunteers (NCT01560234, NCT01818869)

A study in healthy volunteers assessed the safety, tolerability, and pharmacodynamic effects of single and multiple ascending doses of inhaled **AZD8848**.

Table 3: Pharmacodynamic Effects of Inhaled **AZD8848** in Healthy Volunteers

Dose	Endpoint	Observation
Single Ascending Dose	Sputum CXCL10	Dose-dependent increase, demonstrating target engagement in the lung.
Plasma CXCL10	Dose-dependent increase, suggesting systemic spillover of the local inflammatory response.	
Multiple Ascending Dose (one week apart)	Systemic IFN Signal	Amplified systemic interferon signal after the second dose.
Adverse Events	Significant influenza-like symptoms in over half of the participants after the second dose.	

Data compiled from Delaney et al., 2016.

### Study in Patients with Mild Allergic Asthma (NCT00999466)

A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of intranasal **AZD8848** (60 µg weekly for 8 weeks) in patients with mild allergic asthma.

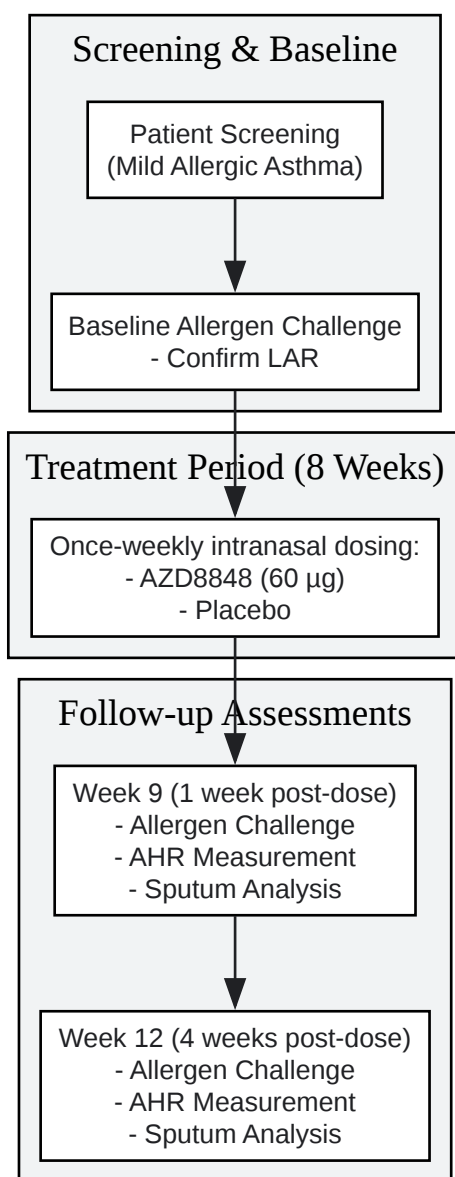
Table 4: Efficacy of Intranasal **AZD8848** in Patients with Mild Allergic Asthma

Endpoint	Timepoint	AZD8848 vs. Placebo	p-value
Late Asthmatic Response (LAR) - Average fall in FEV1	1 week post-last dose	27% reduction	0.035
4 weeks post-last dose	No significant difference	>0.05	
Airway Hyperresponsiveness (AHR) to methacholine	1 week post-last dose	Significant reduction (treatment ratio: 2.20)	0.024
4 weeks post-last dose	No significant difference	>0.05	
Sputum Eosinophils	1 week post-last dose	No significant effect	>0.05
Sputum Th2 Cytokines	1 week post-last dose	No significant effect	>0.05

Data compiled from Leaker et al., 2019.

- Patient Population: Patients with a clinical diagnosis of mild-to-moderate allergic asthma and a confirmed late asthmatic response (LAR) to an inhaled allergen.
- Study Design: A double-blind, placebo-controlled, randomized, parallel-group trial.
- Treatment: Patients received 8 once-weekly intranasal doses of **AZD8848** (60 µg) or placebo.
- Allergen Challenge: Allergen challenge tests were performed at baseline and at 1 and 4 weeks after the final dose of the study drug to induce an asthmatic response.

- Efficacy Assessments:
  - Late Asthmatic Response (LAR): The primary outcome was the fall in forced expiratory volume in 1 second (FEV1) during the late phase (3-7 hours) after the allergen challenge.
  - Airway Hyperresponsiveness (AHR): A methacholine challenge test was performed to determine the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20).
  - Sputum Analysis: Induced sputum was collected to measure eosinophil counts and Th2 cytokine levels.





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**Caption:** Workflow of the clinical trial in mild asthmatic patients.

## Summary and Conclusion

Inhaled **AZD8848** is a selective TLR7 agonist designed as an antedrug to restrict its pharmacodynamic effects to the lungs. Preclinical studies demonstrated its potency in activating TLR7, inhibiting Th2 responses, and its efficacy in a rat model of allergic asthma with a durable effect.

Clinical studies in healthy volunteers confirmed target engagement in the lung, as evidenced by increased sputum CXCL10. However, these studies also revealed that even with the antedrug design, a local type I interferon response could spill over systemically, leading to influenza-like symptoms, particularly after a second dose. In patients with mild allergic asthma, intranasal administration of **AZD8848** attenuated the late asthmatic response and airway hyperresponsiveness one week after the cessation of treatment. This effect, however, was not sustained at four weeks.

The pharmacodynamic profile of **AZD8848** highlights both the potential and the challenges of using inhaled TLR7 agonists for the treatment of asthma. While local TLR7 activation can modulate the allergic response in the airways, managing the systemic spillover of the induced interferon response remains a critical hurdle for the therapeutic application of this class of drugs.

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